molecular formula C17H20FNO3S B4896008 N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B4896008
M. Wt: 337.4 g/mol
InChI Key: JMKQJHIADAAHMJ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2,6-diethylphenyl group, a fluorine atom, and a methoxy group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2,6-diethylaniline in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the amine group of 2,6-diethylaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar activity.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

    Pharmaceuticals: The compound can be used in the development of new drugs.

    Agriculture: It may find applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

    N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom.

    N-(2,6-diethylphenyl)-5-chloro-2-methoxybenzenesulfonamide: Contains a chlorine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide can enhance its lipophilicity and metabolic stability compared to its non-fluorinated analogs.
  • The specific substitution pattern on the benzene ring can influence its binding affinity to molecular targets, potentially leading to unique biological activities.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQJHIADAAHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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